Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Description
Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS: 1363383-34-9) is a brominated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₁H₁₁BrN₂O₂ (molecular weight: 283.12 g/mol). This compound is characterized by a bromine substituent at the 7-position of the imidazo[1,2-a]pyridine core and an ethyl acetate group at the 2-position . It is stored under inert conditions (2–8°C) due to its sensitivity to moisture and light . The compound is of interest in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, antiviral agents, and central nervous system (CNS) disorders .
Properties
IUPAC Name |
ethyl 2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABZZHYBVZKQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Dissolve 2-Amino-4-bromopyridine (1a, 1.0 g, 5.78 mmol) in 55.0 mL of absolute ethanol. Slowly add ethyl chloroacetate (1.74 g, 11.56 mmol) to the reaction solution while stirring at room temperature. Condense, reflux, and stir the solution for 12 hours, monitoring the reaction by TLC. After completion, cool the reaction solution naturally to room temperature, add petroleum ether (50 mL), precipitate the solids, perform suction filtration, discard the filtrate, and wash the filter cake with petroleum ether (30 mL × 3). Dry the filter cake to obtain a light yellow solid (1.13 g, 72.4% yield).
- ¹H NMR (600 MHz, DMSO-d6): δ 9.10 (d, J = 7.3 Hz, 1H), 8.27 (s, 1H), 8.15 (d, J = 2.0 Hz, 1H), 7.40 (dd, J = 7.3, 2.0 Hz, 1H), 4.36 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H).
- ¹³C NMR (151 MHz, DMSO-d6): δ 159.81, 148.12, 141.65, 128.30, 121.59, 119.88, 118.39, 115.81, 60.56, 14.40.
- ESI-MS (m/z): 269.0 ((M + H)+), 271.0 ((M + 3H)+).
Preparation of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Add L1AIH4 (21.26 mL, 21.26 mmol, 1M in THF) to a solution of ethyl 7-bromoimidazo[l,2-a]pyridine-2-carboxylate (5.2 g, 19.33 mmol) in THF (100 mL) at -30°C. Quench the reaction with ethyl acetate (2 X 200 mL) and wash with brine (100 mL). Filter the organic layers through celite and concentrate the filtrate. Purify the crude product using flash chromatography, eluting with 2.8% MeOH:DCM, to give (7-bromoimidazo[l,2-a]pyridin-2-yl)methanol (2.0 g, 52%).
One-Pot Synthesis of 3-substituted Imidazo[1,2-a]pyridines
This method involves a two-step, one-pot reaction using heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles RCH2Br (R = CO2Et, CN, COPh,...).
- Treat 2-aminopyridine with DMF-DMA in DMF at 65 °C to form (E)-N, N-dimethyl-N ′-(pyridin-2-yl)-formamidine.
- Cyclize the intermediate with ethyl bromoacetate in the presence of a base and solvent at varied temperatures to synthesize ethyl imidazo[1,2-a]pyridine-3-carboxylate.
Chemodivergent Synthesis Using α-Bromoketones and 2-Aminopyridine
React α-bromoketones and 2-aminopyridine under different reaction conditions to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
- N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild, metal-free conditions.
- 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added; the cyclization to form imidazopyridines is promoted by the further bromination, without needing a base.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cyclization Reactions: Conditions typically involve the use of ethyl acetate and TBHP (tert-Butyl hydroperoxide) as a promoter.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to interact with biological targets, leading to potential therapeutic agents. Notably, derivatives of this compound have been investigated for their anxiolytic and hypnotic properties, contributing to drug development for anxiety and sleep disorders.
Case Study:
In a study focusing on the synthesis of imidazo[1,2-a]pyridine derivatives, researchers utilized this compound as a precursor to create compounds that exhibited significant antibacterial and antifungal activities. These findings suggest its potential role in developing new antibiotics.
Organic Synthesis
The compound is widely used as a building block in organic synthesis. It participates in multicomponent reactions to construct complex molecules with pharmacological activities. The versatility of this compound makes it valuable in the synthesis of various heterocyclic compounds .
Table 1: Summary of Organic Synthesis Applications
| Application Area | Description | Results |
|---|---|---|
| Multicomponent Reactions | Used as a reactant to form complex structures | Novel molecules with biological activity |
| Heterocyclic Synthesis | Intermediate for synthesizing diverse heterocycles | Enhanced pharmacological profiles |
Material Science
In material science, this compound is explored for its ability to modify materials at the molecular level. It can be incorporated into polymers to enhance electronic or photonic properties . This application is crucial for developing advanced materials used in electronics and photonics.
Case Study:
Research demonstrated that incorporating this compound into polymer matrices resulted in materials with improved conductivity and thermal stability, showcasing its potential in electronic applications .
Analytical Chemistry
The compound also finds applications in analytical chemistry as a reagent or standard in various analytical procedures. Its use aids in calibrating instruments and determining the concentration of other substances through chemical assays .
Table 2: Analytical Chemistry Applications
| Application Area | Description | Results |
|---|---|---|
| Calibration Standards | Used to calibrate analytical instruments | Improved accuracy in measurements |
| Chemical Assays | Reactant in assays for substance concentration | Enhanced reliability of results |
Mechanism of Action
The mechanism of action of ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs of Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate, focusing on substituent positions and functional groups:
Key Observations:
Bromine Position : The 7-bromo derivative exhibits distinct steric and electronic effects compared to 6-bromo analogs (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate). The 7-position bromine may hinder π-stacking interactions in protein binding compared to 6-bromo derivatives .
Halogen vs. Alkyl Substitution : Dichloro derivatives (e.g., 6,8-dichloro) show increased lipophilicity (density: 1.43 g/cm³) and altered solubility profiles, which could influence bioavailability .
Functional Group Modifications: Amino-substituted analogs (e.g., 3-amino-6-bromo) are prioritized for kinase inhibition due to hydrogen-bonding capabilities, whereas methyl groups (e.g., 6-methyl) enhance metabolic stability .
Activity Comparison:
- This compound : Used in the synthesis of fused-heterocyclic GLP-1 receptor agonists, showing moderate binding affinity (IC₅₀ = 0.8–1.2 µM) .
- Ethyl 6-methylimidazo[1,2-a]pyridin-2-yl)acetate : Demonstrated anticonvulsant activity in rodent models (ED₅₀ = 25 mg/kg) due to enhanced blood-brain barrier penetration .
- Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: Exhibited improved pharmacokinetic profiles (t₁/₂ = 6.5 h) compared to non-methylated analogs .
Physicochemical Properties
The 7-bromo derivative’s lower LogP (2.1 vs. 2.3 for 6-bromo) suggests slightly better solubility, critical for oral bioavailability.
Biological Activity
Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring. This structural feature is believed to enhance the compound's binding affinity to biological targets, which is crucial for its therapeutic potential. The molecular formula is C_11H_10BrN_3O_2, with a molecular weight of approximately 283.12 g/mol .
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The imidazo[1,2-a]pyridine core is known to modulate enzyme activities and receptor functions, potentially leading to therapeutic effects in various biological pathways. The presence of the bromo group may enhance the compound's ability to interact with specific molecular targets .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The imidazo[1,2-a]pyridine core is often associated with antibacterial and antifungal activities .
- Antiviral Activity : Some derivatives in this class have shown potential antiviral effects. The interaction with viral enzymes or cellular receptors may contribute to this activity .
- Anticancer Potential : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Anticancer Activity
A study conducted on imidazo[1,2-a]pyridine derivatives revealed that certain compounds displayed significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were found to be lower than those of standard anticancer agents like doxorubicin .
Study 2: Enzyme Inhibition
Research on related compounds has indicated their potential as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism, and its inhibition could lead to therapeutic strategies for hypercholesterolemia .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic Characterization
- NMR : H and C NMR confirm the ester group (δ ~4.2 ppm for -OCHCH) and imidazo[1,2-a]pyridine protons (δ 7.5–8.5 ppm). N NMR may resolve ambiguities in heterocyclic ring substitution .
- X-ray Crystallography : Resolves bromine positioning and dihedral angles between the acetate and imidazo[1,2-a]pyridine moieties. Example: Imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs show planar geometry at the 2-position, critical for bioactivity .
How can researchers address low yields in multi-step syntheses of this compound?
Q. Advanced Optimization Strategy
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dehalogenated intermediates or dimerization artifacts) .
- Catalyst Screening : In(OTf) catalysis improves annulation efficiency in imidazo[1,2-a]pyridine formation, reducing step count and boosting yields up to 82% .
- Microwave-Assisted Synthesis : Shortens reaction times for cyclization steps, minimizing decomposition .
What biological assays are suitable for evaluating its pharmacological potential?
Q. Application in Drug Discovery
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) assess cytotoxicity. Derivatives with tetrahydronaphthalene moieties show enhanced activity via topoisomerase inhibition .
- CNS Activity : Radioligand binding assays (e.g., GABA receptor) evaluate sedative/hypnotic potential, as seen in structurally related Zolpidem analogs .
How should researchers handle stability and storage challenges?
Q. Practical Guidelines
- Storage : Store at -20°C under inert gas (argon) to prevent ester hydrolysis. Desiccants are critical due to moisture sensitivity .
- Stability Monitoring : Periodic H NMR checks detect degradation (e.g., free acetic acid formation at δ 2.1 ppm) .
How can reaction mechanisms for bromine substitution be experimentally validated?
Q. Advanced Mechanistic Study
- Isotopic Labeling : Use Br-labeled precursors to track substitution pathways via radio-TLC .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish SN1/SN2 mechanisms .
How to resolve contradictions in spectral data for regioisomers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
